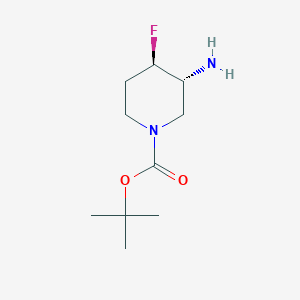

tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate

Description

tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is a chiral piperidine derivative featuring a fluorine atom at the 4-position and a Boc-protected amine at the 3-position. Its stereochemistry (3R,4R) is critical for its applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHJEFDRBTZVEL-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the Fluorine Atom: The fluorine atom is introduced into the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection of the Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to prevent unwanted reactions during subsequent steps.

Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects in drug discovery and development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomers and Structural Analogues

tert-Butyl (3R,4S)-3-Amino-4-fluoropiperidine-1-carboxylate

- Key Differences : This diastereomer has the opposite configuration at the 4-position (S instead of R), altering spatial arrangement and intermolecular interactions.

- Impact : Stereochemical differences can lead to distinct biological activities. For example, in receptor binding, the (3R,4R) isomer may exhibit higher affinity due to optimal spatial alignment .

- Synthesis : Similar synthetic routes are employed, but stereocontrol during fluorination or amination steps determines the final configuration .

tert-Butyl (3S,4R)-4-Amino-3-fluoropiperidine-1-carboxylate

- Molecular Formula : C₁₀H₁₉FN₂O₂ (identical to the target compound).

- Properties : Molecular weight = 218.27 g/mol, CAS 1290191-73-7. Despite identical molecular formulae, its (3S,4R) configuration results in different physicochemical properties, such as solubility and melting point .

rel-tert-Butyl 3-Amino-4-fluoropiperidine-1-carboxylate

- CAS 1273567-30-8 : A racemic mixture (rel-configuration) with reduced enantiomeric purity.

Functional Group Variations

tert-Butyl (3R,4R)-3-Fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate

- Structure : Contains a hydroxyl group and methyl substituent instead of an amine.

- Properties: Molecular formula C₁₁H₂₀FNO₃, molecular weight 233.28 g/mol.

tert-Butyl 4-[2-(Trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

- Structure : Aromatic trifluoromethyl substitution introduces steric bulk and electron-withdrawing effects.

- Applications: Used in synthesizing kinase inhibitors, contrasting with the amino-fluoro derivative’s role in G protein-coupled receptor (GPCR) targeting .

Table 1: Comparative Data for Selected Piperidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|---|

| tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | 1334414-00-4 | C₁₀H₁₉FN₂O₂ | 218.27 | Amino, Fluorine | (3R,4R) |

| tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-20-1 | C₁₀H₁₉FN₂O₂ | 218.27 | Amino, Fluorine | (3R,4S) |

| tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate | 2325666-51-9 | C₁₁H₂₀FNO₃ | 233.28 | Hydroxyl, Methyl | (3R,4R) |

| rel-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate | 1273567-30-8 | C₁₀H₁₉FN₂O₂ | 218.27 | Amino, Fluorine | Racemic |

Key Observations :

- Stereochemistry : The (3R,4R) configuration is associated with higher synthetic complexity but offers superior enantiomeric purity for targeted therapies .

- Functional Groups: Fluorine and amino groups synergistically enhance metabolic stability and binding affinity, whereas hydroxyl or methyl groups alter solubility and steric profiles .

Biological Activity

tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a fluorine atom at the 4-position of the piperidine ring, which enhances its chemical properties and biological interactions.

- Molecular Formula: C10H19FN2O2

- Molecular Weight: 218.27 g/mol

- CAS Number: 1932499-00-7

- Purity: ≥ 97%

Synthesis

The synthesis of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate typically involves several steps:

- Starting Material: Piperidine derivatives are used as starting materials.

- Fluorination: A fluorine atom is introduced at the 4-position using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Protection: The amino group is protected with Boc anhydride in the presence of a base such as triethylamine.

- Resolution: The racemic mixture can be resolved into enantiomers through chiral chromatography or crystallization techniques.

The biological activity of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is primarily linked to its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom enhances binding affinity to target enzymes and receptors, while the Boc group allows for protection during synthetic transformations.

Applications in Medicinal Chemistry

- Enzyme Inhibitors: This compound has been studied for its potential as an enzyme inhibitor, particularly in cancer therapy.

- Receptor Ligands: It serves as a ligand for various receptors, contributing to its pharmacological profile.

Case Studies and Research Findings

Several studies have highlighted the biological significance of piperidine derivatives, including tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate:

- Anticancer Activity: Research indicates that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown improved cytotoxicity and apoptosis induction compared to established drugs like bleomycin .

- Inflammation Modulation: Some studies suggest that compounds with similar structures may inhibit IKKb, a key regulator in inflammatory pathways associated with cancer progression .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (3r,4r)-3-amino-4-fluoropiperidine | Lacks Boc group; more reactive | Potentially higher reactivity |

| (3r,4r)-1-boc-4-hydroxypiperidine | Contains hydroxyl instead of fluorine | Different reactivity and applications |

| (3r,4r)-1-boc-4-chloropiperidine | Contains chlorine; altered chemical properties | Varies in biological activity |

Toxicity and Safety Profile

While specific toxicity data for tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is limited, general safety precautions should be observed when handling similar chemical compounds. It is advisable to maintain storage conditions in dark environments at controlled temperatures to ensure stability.

Q & A

Q. What are the common synthetic routes for tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate?

The synthesis typically involves multi-step protocols:

- Alkylation : Reacting a piperidine precursor with tert-butyl bromoacetate in the presence of a strong base (e.g., NaH or KOtBu) in THF or DMF .

- Fluorination : Introducing fluorine at the 4-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions .

- Protection/Deprotection : Boc (tert-butoxycarbonyl) protection of the amine group to prevent unwanted side reactions during synthesis .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : , , and NMR to verify substituent positions and stereochemistry. For example, NMR can confirm fluorination at the 4-position .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

- HPLC : Assesses purity and detects impurities using reverse-phase columns with UV detection .

Q. What safety precautions are recommended when handling this compound?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation or skin contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .

- Store at under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can fluorination be optimized to achieve high stereochemical purity in the synthesis?

- Chiral Catalysts/Auxiliaries : Use enantioselective fluorination agents (e.g., N-fluorobenzene sulfonimide with chiral ligands) to control stereochemistry .

- Low-Temperature Reactions : Conduct fluorination at to minimize racemization .

- Monitoring : Track reaction progress via NMR or chiral HPLC to assess enantiomeric excess .

Q. What strategies resolve stereoisomers during the synthesis of this compound?

- Chiral Chromatography : Utilize columns like Chiralpak IA/IB to separate enantiomers .

- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) to precipitate diastereomers, followed by recrystallization .

Q. How can regioselective functionalization of the piperidine ring be achieved?

- Directing Groups : Temporarily install groups (e.g., sulfonamides) to direct C-H activation at specific positions .

- Protection Strategies : Boc protection of the amine allows selective modification of the fluorine or carboxylate groups .

Q. How do computational methods predict the bioactivity of this compound?

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or GPCRs) to predict binding affinity. The fluorine atom may enhance interactions via polar or hydrophobic effects .

- QSAR Models : Compare with analogs (e.g., trifluoroacetamido derivatives) to correlate structural features with activity .

Q. What advanced assays study its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (e.g., , ) .

- Enzyme Inhibition Assays : Test potency against proteases or kinases using fluorogenic substrates .

Q. How are reaction byproducts and impurities analyzed during synthesis?

- LC-MS/GC-MS : Identify low-abundance impurities via fragmentation patterns .

- Prep-HPLC : Isolate byproducts for structural elucidation using 2D NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.